![molecular formula C13H12N4O2S B2370256 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1206985-17-2](/img/structure/B2370256.png)
4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, also known as MI-2, is a small molecule inhibitor of the MDM2-p53 interaction. The MDM2-p53 interaction is an important pathway in cancer development and MI-2 has shown potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Anticonvulsant Applications
Research indicates that derivatives of thiadiazole, a core component of the compound , have been synthesized and evaluated for their anticonvulsant activities. For instance, a study highlighted the synthesis of thiadiazolyl and thiazolidinonyl quinazolinones as potential anticonvulsant agents, demonstrating significant activity compared to standard drugs like phenytoin sodium, lamotrigine, and sodium valproate (Archana, V. K. Srivastava, & Ashok Kumar, 2002).
Anticancer Activities
The compound's structural features, particularly the presence of oxoindoline and thiadiazole units, have been explored for anticancer properties. A notable study synthesized a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives, revealing that most compounds exhibited potent inhibitory activity against human lung adenocarcinoma epithelial cell line A549, with certain derivatives showing high potency and providing insights into further optimization as anti-lung cancer agents (Juntao Ai et al., 2017).
properties
IUPAC Name |
4-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-7-12(20-16-15-7)13(19)14-9-3-4-10-8(5-9)6-11(18)17(10)2/h3-5H,6H2,1-2H3,(H,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQSCLDXMMCGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide |
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